4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C11H14S It is a derivative of tetrahydronaphthalene, featuring a thiol group (-SH) and a methyl group (-CH3) attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol can be achieved through several methods. One common approach involves the thilation of a precursor compound using Lawesson’s reagent. This method is known for its efficiency and relatively high yield .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of naphthalene derivatives, followed by thiolation. The specific conditions, such as temperature, pressure, and choice of catalysts, can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1-Methylene-1,2,3,4-tetrahydronaphthalene: Contains a methylene group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness
4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol is unique due to the presence of both a methyl and a thiol group
Properties
Molecular Formula |
C11H14S |
---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydronaphthalene-1-thiol |
InChI |
InChI=1S/C11H14S/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
VPEHKJZINIQEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.